molecular formula C9H9ClINO B3115932 2-chloro-N-(4-iodophenyl)propanamide CAS No. 21262-09-9

2-chloro-N-(4-iodophenyl)propanamide

Cat. No.: B3115932
CAS No.: 21262-09-9
M. Wt: 309.53 g/mol
InChI Key: BHBRUZQSWNMSKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(4-iodophenyl)propanamide is an organic compound with the molecular formula C₉H₉ClINO It is a derivative of propanamide, featuring both chloro and iodo substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-iodophenyl)propanamide typically involves the reaction of 4-iodoaniline with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve 4-iodoaniline in a suitable solvent such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add 2-chloropropanoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C) to control the exothermic reaction.
  • Stir the reaction mixture at room temperature for several hours.
  • After completion, the reaction mixture is washed with water and the organic layer is separated.
  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to obtain the crude product.
  • The crude product is purified by recrystallization or column chromatography to yield pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-iodophenyl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted by other nucleophiles. For example, the iodo group can be replaced by a different halogen or an alkyl group through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form different derivatives. For instance, the amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: The phenyl ring can undergo oxidation reactions to introduce additional functional groups. For example, oxidation with potassium permanganate (KMnO₄) can introduce hydroxyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is commonly used for reducing the amide group.

    Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions can be used for oxidizing the phenyl ring.

Major Products Formed

    Substitution: Formation of new halogenated or alkylated derivatives.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of hydroxylated phenyl derivatives.

Scientific Research Applications

2-chloro-N-(4-iodophenyl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-iodophenyl)propanamide depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The chloro and iodo substituents can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved would depend on the nature of the target and the context of the study.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-iodophenyl)propanamide
  • 2-chloro-N-(3-iodophenyl)propanamide
  • 2-chloro-N-(4-bromophenyl)propanamide

Uniqueness

2-chloro-N-(4-iodophenyl)propanamide is unique due to the specific positioning of the iodo group on the phenyl ring, which can influence its reactivity and interactions with other molecules. The presence of both chloro and iodo substituents provides a unique combination of electronic and steric effects, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-chloro-N-(4-iodophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClINO/c1-6(10)9(13)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBRUZQSWNMSKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301279108
Record name Propanamide, 2-chloro-N-(4-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301279108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21262-09-9
Record name Propanamide, 2-chloro-N-(4-iodophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21262-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, 2-chloro-N-(4-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301279108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(4-iodophenyl)propanamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(4-iodophenyl)propanamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-(4-iodophenyl)propanamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-(4-iodophenyl)propanamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-(4-iodophenyl)propanamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-(4-iodophenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.